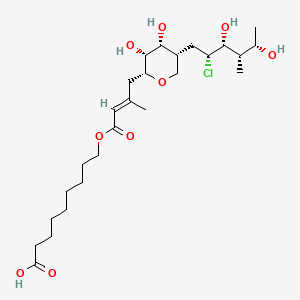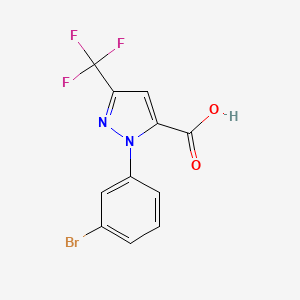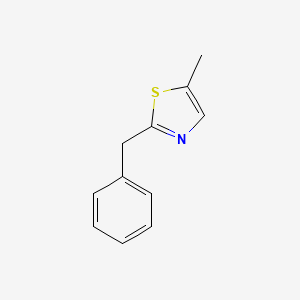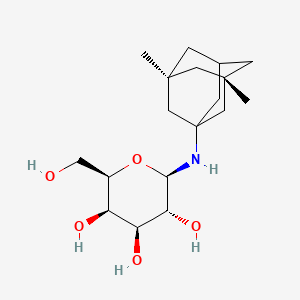![molecular formula C11H19NO5S B13863775 N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13863775.png)
N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Acetyl-d3)-S-(2-carboxypropyl)-L-cysteine Ethyl Ester (Mixture of Diastereomers) is a synthetic compound that belongs to the class of cysteine derivatives This compound is characterized by the presence of an acetyl group, a carboxypropyl group, and an ethyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyl-d3)-S-(2-carboxypropyl)-L-cysteine Ethyl Ester typically involves the following steps:
Starting Materials: The synthesis begins with L-cysteine, which is a naturally occurring amino acid.
Acetylation: The L-cysteine undergoes acetylation to introduce the acetyl group.
Carboxypropylation: The acetylated cysteine is then reacted with a carboxypropylating agent to introduce the carboxypropyl group.
Esterification: Finally, the compound is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.
化学反应分析
Types of Reactions
N-(Acetyl-d3)-S-(2-carboxypropyl)-L-cysteine Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetyl or carboxypropyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce thiols.
科学研究应用
N-(Acetyl-d3)-S-(2-carboxypropyl)-L-cysteine Ethyl Ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of N-(Acetyl-d3)-S-(2-carboxypropyl)-L-cysteine Ethyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling.
Pathways: It can modulate pathways related to oxidative stress, inflammation, and cellular metabolism.
相似化合物的比较
Similar Compounds
N-Acetyl-L-cysteine (NAC): A well-known antioxidant and precursor to glutathione.
S-Carboxymethyl-L-cysteine: Used in the treatment of respiratory disorders.
L-Cysteine Ethyl Ester: A derivative of L-cysteine with enhanced bioavailability.
Uniqueness
N-(Acetyl-d3)-S-(2-carboxypropyl)-L-cysteine Ethyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its deuterium-labeled acetyl group (d3) can be particularly useful in tracing studies and metabolic research.
属性
分子式 |
C11H19NO5S |
|---|---|
分子量 |
280.36 g/mol |
IUPAC 名称 |
(2S)-3-(3-ethoxy-2-methyl-3-oxopropyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H19NO5S/c1-4-17-11(16)7(2)5-18-6-9(10(14)15)12-8(3)13/h7,9H,4-6H2,1-3H3,(H,12,13)(H,14,15)/t7?,9-/m1/s1/i3D3 |
InChI 键 |
ATCRJIDPUIPCAG-CVNATAOXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)N[C@H](CSCC(C)C(=O)OCC)C(=O)O |
规范 SMILES |
CCOC(=O)C(C)CSCC(C(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,4R,5R,7R)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13863698.png)




![N'-[(4-tert-butylphenyl)methyl]propane-1,3-diamine](/img/structure/B13863720.png)
![N-Nitro-N'-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester](/img/structure/B13863737.png)
![4-[2-(3-Nitrophenyl)ethyl]morpholine](/img/structure/B13863745.png)

![N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1yl)glycyl-D-prolinamide](/img/structure/B13863763.png)



![(3aS,7aS)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium Methanesulfonate](/img/structure/B13863781.png)
